tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate: is a synthetic organic compound that features a triazole ring, a cyano group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its triazole ring is known to interact with certain enzymes, providing insights into enzyme mechanisms and potential drug targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The cyano group may also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate is unique due to its combination of a triazole ring, cyano group, and carbamate moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H15N5O2 |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-cyano-1,2,4-triazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H15N5O2/c1-10(2,3)17-9(16)12-4-5-15-7-13-8(6-11)14-15/h7H,4-5H2,1-3H3,(H,12,16) |
InChI Key |
WUXIFSVDVSSHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=NC(=N1)C#N |
Origin of Product |
United States |
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